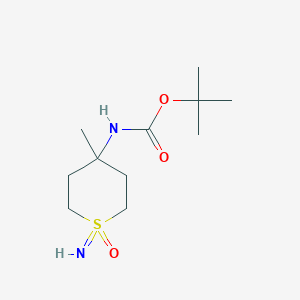
Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O3S and a molecular weight of 262.37 g/mol . It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thianyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as di-tert-butyl dicarbonate (Boc2O) and a catalyst like DMAP (4-dimethylaminopyridine) . The reaction conditions usually involve mild temperatures and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, Alcohols
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: In medicine, it is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents .
Industry: Industrially, it is used in the production of agrochemicals and pharmaceutical intermediates . Its stability and reactivity make it a valuable compound in various manufacturing processes .
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
- Tert-butyl carbamate
- N-tert-butoxycarbonyl derivatives
- Carbamate esters
Uniqueness: Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is unique due to its specific structural features, which include the thianyl ring and the imino group. These features confer distinct reactivity and stability compared to other carbamate derivatives .
Properties
IUPAC Name |
tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-11(4)5-7-17(12,15)8-6-11/h12H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQALOXXZQBNCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=N)(=O)CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














